CPPHA acts as a positive allosteric modulator (PAM) of mGluR1 and mGluR5, potentiating their responses to glutamate. [] This potentiation occurs through binding to a novel allosteric site distinct from the MPEP binding site. [, ] Mutagenesis studies identified specific residues critical for CPPHA's effect: F585 in mGluR5 and F599 in mGluR1. [] This suggests that CPPHA interacts with these residues to induce conformational changes in the receptors, enhancing their activity. []
The primary application of CPPHA is as a pharmacological tool in scientific research. [, , ] Its ability to selectively enhance the activity of mGluR1 and mGluR5 makes it valuable for:
CAS No.: 1976-85-8
CAS No.:
CAS No.: 40712-56-9
CAS No.: 58670-63-6
CAS No.: 50957-96-5
CAS No.: 3644-98-2